Product packaging for Z-Asn(Xan)-OH(Cat. No.:CAS No. 327981-00-0)

Z-Asn(Xan)-OH

Cat. No.: B581923
CAS No.: 327981-00-0
M. Wt: 446.459
InChI Key: UCGUJYWDGWXJFG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Asparagine Derivatives in Contemporary Biochemical Synthesis

Asparagine (Asn) is a polar, uncharged amino acid that plays a vital role in the structure and function of proteins. However, its incorporation during chemical peptide synthesis is fraught with challenges. A primary issue is the reactivity of its side-chain amide group. During the carboxyl group activation step required for peptide bond formation, particularly with carbodiimide (B86325) reagents, the asparagine side chain can undergo an irreversible dehydration reaction to form a β-cyanoalanine residue. peptide.comscite.ai This side reaction becomes especially problematic during the synthesis of long peptides where the asparagine residue is repeatedly exposed to coupling reagents. peptide.com

Furthermore, certain N-α-protected asparagine derivatives, such as Fmoc-Asn-OH, exhibit very low solubility in common organic solvents like dimethylformamide (DMF), which complicates the coupling process in solid-phase peptide synthesis (SPPS). peptide.comgoogleapis.comgoogle.com These challenges necessitate the use of side-chain protecting groups to mask the amide functionality, thereby preventing side reactions and often improving solubility. peptide.com

Strategic Importance of Protecting Groups in Complex Biomolecule Construction

Protecting groups are fundamental tools in organic synthesis, and their use is indispensable in the stepwise construction of peptides. creative-peptides.comcreative-peptides.comnih.gov They function by temporarily masking reactive functional groups on amino acids—such as the α-amino group and various side-chain moieties—to prevent unwanted side reactions during peptide bond formation. nih.govsbsgenetech.com An ideal protecting group can be introduced easily, remains stable throughout the synthesis steps, and can be removed under specific conditions without affecting other parts of the molecule. biosynth.com

A key concept in this field is "orthogonality," which refers to the use of multiple protecting groups that can be removed selectively under different conditions. fiveable.mewikipedia.orgbham.ac.uk For example, the widely used Fmoc/tBu strategy in SPPS employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection. biosynth.com This orthogonal approach allows for precise control over the synthetic sequence, which is critical for assembling complex, high-purity peptides. nih.govfiveable.me The careful selection of a compatible and orthogonal protection strategy is paramount to the success of any peptide synthesis endeavor. nih.gov

Overview of Z-Asn(Xan)-OH as a Specialized Building Block

This compound is a derivative of L-asparagine that is strategically modified with two distinct protecting groups to overcome the inherent challenges of asparagine incorporation.

The N-α-Benzyloxycarbonyl (Z or Cbz) Group: The Z group is a well-established carbamate-type protecting group for the α-amino function of the amino acid. creative-peptides.comtotal-synthesis.combachem.com Introduced in the 1930s, it is known for its stability under various conditions and its ability to suppress racemization during coupling reactions. creative-peptides.comtotal-synthesis.com The Z group is typically removed by catalytic hydrogenolysis or under strong acidic conditions, making it orthogonal to many other protecting groups. total-synthesis.commasterorganicchemistry.com

The N-γ-Xanthyl (Xan) Group: The Xan group is attached to the nitrogen atom of the asparagine side-chain amide. Its application serves two critical purposes. First, it effectively prevents the dehydration of the side chain to a nitrile during activation. peptide.compeptide.com Second, it significantly improves the solubility of the asparagine derivative in organic solvents commonly used in peptide synthesis. peptide.compeptide.com Research has shown that using Xan-protected asparagine derivatives can lead to purer peptide products compared to those synthesized with other side-chain protecting groups. nih.gov

This dual-protection scheme makes this compound a highly effective and specialized building block, particularly valuable in syntheses where preventing the formation of nitrile-related impurities and ensuring solubility are critical for success.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name (2S)-2-[(benzyloxy)carbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid
Abbreviation This compound
CAS Number 327981-00-0 chemicalbook.com
Molecular Formula C25H22N2O6 chemicalbook.com
Molecular Weight 446.45 g/mol chemicalbook.com
Structure Asparagine backbone with a Z group on the α-amino group and a Xan group on the side-chain amide.

Table 2: Protecting Groups in this compound

Protecting Group Abbreviation Location Function Common Deprotection Method
Benzyloxycarbonyl Z or Cbz α-Amino Group Prevents unwanted reactions at the N-terminus; suppresses racemization. creative-peptides.comtotal-synthesis.com Catalytic Hydrogenolysis (e.g., H2/Pd), Strong Acid (e.g., HBr/AcOH). creative-peptides.combachem.commasterorganicchemistry.com
Xanthyl Xan Side-Chain Amide Prevents dehydration to nitrile; improves solubility. peptide.compeptide.com Acidolysis (e.g., Trifluoroacetic Acid - TFA). peptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22N2O6 B581923 Z-Asn(Xan)-OH CAS No. 327981-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGUJYWDGWXJFG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations Involving Z Asn Xan Oh

Role of the Benzyloxycarbonyl (Z) Group in Nα-Protection Strategies

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a pioneering development in peptide chemistry and remains a widely utilized Nα-protecting group, particularly in solution-phase synthesis. wikipedia.org Its enduring utility stems from its straightforward installation, the stability of the resulting Z-protected amino acids, and its ability to suppress racemization during coupling reactions. creative-peptides.com

Synthetic Introduction of the Z-Group on Asparagine

The introduction of the benzyloxycarbonyl group onto the α-amino function of asparagine is typically achieved through a nucleophilic substitution reaction. The most common method involves the use of benzyl (B1604629) chloroformate (Cbz-Cl) as the electrophilic source of the Z-group, with the reaction proceeding under basic conditions to neutralize the hydrochloric acid byproduct. total-synthesis.com

A typical synthetic protocol can be described as follows:

L-asparagine is dissolved in an aqueous solution of a suitable base, such as sodium carbonate or sodium hydroxide.

The solution is cooled, often to 0°C, to control the reaction's exothermicity.

Benzyl chloroformate is added portion-wise to the cooled solution while maintaining the basic pH.

The reaction mixture is stirred until the consumption of the starting materials is complete.

Upon completion, the reaction mixture is typically acidified to precipitate the Z-Asn-OH product, which can then be isolated by filtration and purified by recrystallization.

The reaction conditions, including the choice of base and solvent, can be optimized to maximize the yield and purity of the final product.

Significance of the 9-Xanthenyl (Xan) Group in Nβ-Side Chain Protection of Asparagine

The side chain of asparagine contains a primary amide that, if left unprotected, can lead to significant side reactions during peptide synthesis, compromising the yield and purity of the desired product. The 9-xanthenyl (Xan) group is a bulky and acid-labile protecting group commonly used to mask the Nβ-amide of asparagine, particularly in Boc-based solid-phase peptide synthesis (SPPS). peptide.compeptide.com

Rationale for Amide Side Chain Protection: Mitigating Undesired Reactions

The primary motivation for protecting the asparagine side chain is to prevent two major side reactions:

Dehydration to Nitrile: During the activation of the C-terminal carboxyl group of asparagine for coupling, the side-chain amide can be dehydrated to form a β-cyanoalanine residue. peptide.comnih.gov This side reaction is particularly problematic when using carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). peptide.comgoogle.com The incorporation of this nitrile-containing amino acid into the peptide chain results in a significant and often difficult-to-remove impurity. The bulky Xan group sterically hinders the side-chain amide, preventing its participation in this intramolecular dehydration reaction.

Aspartimide Formation: Although more prevalent with aspartic acid, asparagine residues can also be susceptible to aspartimide formation, especially when the subsequent amino acid in the sequence is glycine, serine, or another small amino acid. iris-biotech.depeptide.com This intramolecular cyclization reaction is catalyzed by both acidic and basic conditions and leads to the formation of a five-membered succinimide ring. peptide.com The aspartimide can then reopen to yield a mixture of α- and β-aspartyl peptides, as well as racemized products, all of which are challenging to separate from the desired peptide. iris-biotech.de While the Xan group is primarily aimed at preventing nitrile formation, its steric bulk can also help to disfavor the conformational arrangement required for aspartimide formation.

Methodologies for Xan Group Introduction to Asparagine

The introduction of the Xan group onto the side-chain amide of asparagine is typically achieved through an acid-catalyzed reaction. A common method involves the reaction of Nα-protected asparagine (such as Z-Asn-OH) with xanthydrol in a suitable solvent. nih.gov

The general procedure is as follows:

Z-Asn-OH is dissolved in a suitable solvent, often a mixture containing a protic acid to catalyze the reaction.

Xanthydrol is added to the solution.

The reaction is stirred at ambient or slightly elevated temperature until completion.

The resulting Z-Asn(Xan)-OH is then isolated and purified, often by crystallization.

The acid catalyst facilitates the formation of a stabilized xanthenyl cation, which then undergoes electrophilic substitution onto the nitrogen atom of the asparagine side-chain amide.

Influence of Xan Protection on Reactant Solubility and Reaction Kinetics in Organic Solvents

A significant practical advantage of using the Xan group for asparagine side-chain protection is the enhanced solubility of the resulting amino acid derivative in common organic solvents used for peptide synthesis. peptide.compeptide.com

CompoundSolubility in DMF
Fmoc-Asn-OHVery low
Fmoc-Asn(Trt)-OHComparable to other Fmoc-amino acids
Boc-Asn(Xan)-OHImproved solubility

This table provides a qualitative comparison of the solubility of different asparagine derivatives in Dimethylformamide (DMF), a common solvent in peptide synthesis.

Unprotected asparagine derivatives, such as Fmoc-Asn-OH, are notoriously insoluble in solvents like DMF, which can lead to several challenges in automated solid-phase peptide synthesis, including:

Precipitation of the activated amino acid. google.com

Clogging of synthesizer lines and valves. google.com

Slow and inefficient coupling reactions. nih.gov

The bulky and hydrophobic nature of the Xan group disrupts the intermolecular hydrogen bonding between the asparagine side-chain amides that contributes to their low solubility. This leads to a marked improvement in the solubility of this compound in organic solvents, facilitating smoother and more efficient coupling reactions.

In terms of reaction kinetics, the improved solubility of the Xan-protected asparagine derivative ensures that a higher concentration of the activated species is present in the solution phase, which can lead to faster and more complete coupling reactions compared to its unprotected counterpart. nih.gov By preventing the precipitation of the activated intermediate, the Xan group allows for more reliable and predictable incorporation of asparagine residues into the growing peptide chain.

Suppression of Dehydration and Cyclic Imide Formation during Peptide Coupling Reactions

A primary obstacle during the incorporation of asparagine into a growing peptide chain is the propensity for side reactions involving its side-chain amide. The protection of this amide group is crucial for minimizing the formation of undesirable byproducts. The xanthyl (Xan) group in this compound provides a robust shield for the Nγ-amide, effectively mitigating two major side reactions: dehydration and cyclic imide formation.

Cyclic Imide (Aspartimide) Formation: While more commonly associated with aspartic acid residues, sequences containing asparagine can also be susceptible to base- or acid-catalyzed cyclic imide formation, particularly in sequences like Asn-Gly. iris-biotech.deresearchgate.net This intramolecular cyclization can lead to a mixture of byproducts, including α- and β-peptides and racemization at the aspartyl residue. iris-biotech.denih.gov The Xan protecting group on the side-chain amide prevents the nitrogen from participating in the intramolecular attack required for imide formation.

The use of side-chain protected asparagine derivatives like this compound leads to the formation of a homogeneous peptide product, free from dehydration-related impurities. nih.gov

Side ReactionDescriptionRole of Xan Protection in this compound
Dehydration Irreversible conversion of the Asn side-chain amide to a nitrile group, forming a β-cyanoalanine residue during carboxyl activation.The bulky Xan group shields the amide, preventing elimination of water and preserving the asparagine side chain. peptide.comnih.gov
Cyclic Imide Formation Intramolecular cyclization involving the backbone amide nitrogen and the side-chain amide, leading to aspartimide formation and subsequent epimerization and chain cleavage.The Xan group prevents the side-chain nitrogen from acting as a nucleophile, thus inhibiting the cyclization reaction. iris-biotech.de

Orthogonal Protecting Group Strategies Integrating this compound

Orthogonality in protecting groups is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.compeptide.com this compound, with its distinct Nα-benzyloxycarbonyl (Z) and Nγ-xanthyl (Xan) groups, can be strategically integrated into established synthetic paradigms.

The two dominant strategies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl/benzyl (Boc/Bn) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approaches. iris-biotech.de

Boc/Bn Strategy: This strategy relies on acid-labile Boc groups for temporary Nα-protection and benzyl-based groups for semi-permanent side-chain protection. The Z group is highly compatible with this approach, often being used for permanent Nα-protection in solution-phase synthesis or for side-chain protection (e.g., Z-Lys). It is stable to the trifluoroacetic acid (TFA) used for Boc removal. The Xan group is also compatible, as it is typically removed during the final, strong-acid cleavage step (e.g., HF or TFMSA), similar to Bn groups. peptide.compeptide.com Therefore, this compound can be readily incorporated into a Boc/Bn synthetic scheme, particularly for the synthesis of protected peptide fragments.

Fmoc/tBu Strategy: This approach utilizes a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. iris-biotech.de The Z group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal, making it a suitable choice for permanent Nα-protection if a protected peptide is desired. The Xan group's lability to standard TFA cleavage cocktails means it is not truly orthogonal to tBu-based side-chain protecting groups if selective removal of other side-chain groups is required while keeping the Xan group intact. peptide.comnih.gov However, for syntheses where the Xan group is intended to be removed along with all other tBu-based groups during the final TFA-mediated cleavage from the resin, it is a perfectly viable option. nih.govnih.gov

Synthetic ParadigmNα-Protection (Temporary)Side-Chain Protection (Permanent)Compatibility of this compound
Boc/Bn Boc (Acid-labile)Bn, Z (Hydrogenolysis/Strong Acid)High: Z and Xan groups are stable to the repetitive TFA deprotection of Boc. Both are typically removed during final cleavage.
Fmoc/tBu Fmoc (Base-labile)tBu, Trt (Acid-labile)Conditional: Z group is stable to piperidine. Xan group is acid-labile and generally removed with tBu groups during final TFA cleavage. Not fully orthogonal if selective side-chain manipulation is needed.

The differential lability of the Z and Xan protecting groups allows for their controlled and selective removal, which is essential for advanced synthetic maneuvers like on-resin cyclization or fragment condensation.

Cleavage of the Z Group: The benzyloxycarbonyl (Z) group is classically removed under non-acidic conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C). organic-chemistry.org This method is highly selective and will not affect the acid-labile Xan group or other acid-labile groups like Boc, tBu, and Trityl (Trt). Alternatively, the Z group can be cleaved by strong acids such as HBr in acetic acid, though this method offers less orthogonality with other acid-sensitive groups. peptide.com

Cleavage of the Xan Group: The xanthyl (Xan) group is sensitive to acids. peptide.com It is readily cleaved by trifluoroacetic acid (TFA), typically in a cocktail with scavengers, which is the standard final step in both Boc and Fmoc solid-phase synthesis. peptide.comnih.gov This condition will also cleave tBu and Trt groups but will leave the Z group intact, provided strong acids like HBr are not used.

This orthogonality allows for a synthetic strategy where the Z group on the N-terminus of a peptide fragment can be selectively removed by hydrogenolysis to allow for further elongation, while the Xan group remains on the asparagine side chain to prevent side reactions during the subsequent coupling.

Protecting GroupCleavage Reagent/ConditionSelectivity
Z (Benzyloxycarbonyl) Catalytic Hydrogenolysis (H₂, Pd/C)Highly selective. Removes Z without affecting Xan, Boc, tBu, or Trt groups. organic-chemistry.org
HBr in Acetic AcidLess selective. Can cleave other acid-labile groups.
Xan (Xanthyl) Trifluoroacetic Acid (TFA)Cleaves Xan, tBu, Trt, and Boc groups. The Z group remains stable under these conditions. peptide.comnih.gov

Utilization of this compound in Solution-Phase Peptide Synthesis

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS) remains indispensable, particularly for large-scale production and the synthesis of complex peptide fragments. sigmaaldrich.comspringernature.com this compound is exceptionally well-suited for this methodology.

The Z group is a classic Nα-protecting group for solution-phase synthesis due to its crystallinity-inducing properties and its selective removal by hydrogenolysis. organic-chemistry.org Furthermore, the Xan group confers a significant advantage by improving the solubility of the asparagine derivative in organic solvents, which is often a limiting factor with other protected Asn derivatives. chemimpex.comchemimpex.com

Fragment condensation is a powerful strategy in solution-phase synthesis where smaller, protected peptide segments are coupled together to form a larger peptide. springernature.com This approach minimizes repetitive coupling steps and simplifies purification.

This compound is an ideal building block for preparing C-terminal asparagine fragments for this purpose. A typical strategy involves:

Synthesizing a peptide fragment with this compound at the C-terminus.

The Z group protects the N-terminus of the fragment, while the Xan group protects the Asn side chain.

This fully protected fragment can then be activated at its C-terminal carboxyl group and coupled to the N-terminus of another peptide fragment in solution.

The presence of the Xan group is critical during this step to prevent dehydration of the C-terminal asparagine residue upon activation. peptide.com

The incorporation of asparagine is fraught with two primary challenges: poor solubility and side-chain dehydration. researchgate.netthermofisher.com

Challenge - Poor Solubility: Unprotected Fmoc-Asn-OH and other derivatives often exhibit very low solubility in common organic solvents like dimethylformamide (DMF), which complicates handling and coupling reactions. researchgate.net

Solution: The bulky, aromatic xanthyl group significantly enhances the solubility of the amino acid derivative, ensuring efficient and homogeneous reaction conditions. chemimpex.comchemimpex.com

Challenge - Dehydration: As previously discussed, the activation of the carboxyl group can lead to the formation of β-cyanoalanine, a byproduct that is difficult to separate from the desired peptide. nih.govnih.gov

Solution: this compound provides a direct solution by employing the Xan group to effectively protect the side-chain amide functionality throughout the synthesis and coupling steps, preventing this side reaction. peptide.com

By addressing these core issues, this compound serves as a robust and reliable derivative for the seamless incorporation of asparagine in complex peptide synthesis.

Considerations for this compound in Solid-Phase Peptide Synthesis Architectures

The application of this compound in solid-phase peptide synthesis (SPPS) represents a departure from the more conventional Fmoc and Boc strategies. The benzyloxycarbonyl (Z) group, a mainstay in solution-phase synthesis, is not typically employed for temporary Nα-protection in SPPS due to the harsh conditions generally required for its removal. However, exploring its use in solid-phase architectures necessitates a careful consideration of incorporation strategies and the impact of its unique protecting group combination on the efficiency of resin-bound peptide synthesis. While direct and extensive research on the solid-phase application of this compound is limited, this section will delve into the theoretical and practical considerations based on established principles of peptide chemistry.

Strategies for Incorporating Z-Protected Amino Acids into Solid-Phase Schemes

Orthogonal Protection Schemes:

For a Z-based SPPS strategy to be viable, the cleavage of the Z-group must not affect the bond anchoring the peptide to the resin or the side-chain protecting groups. Conversely, the final cleavage of the peptide from the resin and removal of side-chain protecting groups should not be compromised by the presence of the Z-group.

One potential, albeit unconventional, approach would be to utilize a resin that is stable to the conditions required for Z-group removal. The Z-group is typically cleaved by catalytic hydrogenolysis or strong acids like HBr in acetic acid. These conditions are generally incompatible with standard acid-labile resins used in Boc-SPPS (like PAM or MBHA resins) or the hyper-acid-labile resins of Fmoc-SPPS (such as Wang or Rink amide resins).

A hypothetical strategy could involve:

Photolabile Resins: These resins can be cleaved under neutral conditions using UV light, offering orthogonality with the acid- or hydrogenolysis-labile Z-group.

Safety-Catch Linkers: These linkers are stable until "activated" by a specific chemical transformation, after which they become labile to milder cleavage conditions. This could potentially allow for the removal of the Z-group under its specific conditions before linker activation and peptide cleavage.

Coupling Methodologies:

The incorporation of this compound would involve standard coupling reagents used in SPPS. The choice of coupling reagent can significantly impact the efficiency and minimize side reactions.

Coupling Reagent ClassExamplesConsiderations for this compound
Carbodiimides DIC, DCCCan lead to dehydration of the asparagine side chain if unprotected. The Xan group on this compound is specifically designed to mitigate this side reaction. Racemization can be a concern, often requiring additives like HOBt or Oxyma.
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTUGenerally provide high coupling efficiency and lower racemization rates compared to carbodiimides alone. They are highly effective for coupling sterically hindered amino acids.
Phosphonium Salts PyBOP, PyAOPSimilar to aminium/uronium salts in terms of high efficiency and suppression of racemization.

The large, hydrophobic nature of both the Z and Xan groups might necessitate the use of more potent coupling reagents like HATU to ensure complete and efficient incorporation onto the growing peptide chain, especially in sequences prone to aggregation.

Impact of Side-Chain Protection on Resin-Bound Peptide Synthesis Efficiency

The efficiency of peptide synthesis on a solid support is a multifactorial issue, with peptide aggregation and the stability of protecting groups playing crucial roles. The use of this compound introduces specific considerations in this regard.

Prevention of Side Reactions:

The primary role of the Xanthyl (Xan) group on the side chain of asparagine is to prevent a common side reaction during the activation step of coupling. Without protection, the side-chain amide can undergo dehydration to form a nitrile, leading to the incorporation of a β-cyanoalanine residue in the peptide sequence. The bulky Xan group effectively shields the amide from the activating agent, thus preserving the integrity of the asparagine residue.

Influence on Peptide Aggregation:

Peptide chain aggregation on the solid support is a major cause of incomplete coupling and deprotection steps, leading to deletion sequences and a difficult final purification. Aggregation is sequence-dependent and often exacerbated by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets.

The presence of bulky and hydrophobic protecting groups can influence aggregation in several ways:

Disruption of Secondary Structures: The steric bulk of the Z and Xan groups could potentially disrupt the formation of organized secondary structures between peptide chains, thereby reducing aggregation.

The net effect would likely be sequence-dependent. For sequences not inherently prone to aggregation, the steric hindrance of this compound might be beneficial. However, in hydrophobic sequences, its addition could worsen aggregation-related problems.

The conditions for Z-group removal present a significant hurdle for its widespread use in SPPS. Catalytic hydrogenolysis, while clean, can be difficult to drive to completion on a solid support due to catalyst poisoning and poor diffusion within the resin beads. Strong acidolysis with HBr/AcOH is harsh and can cleave many common side-chain protecting groups and the peptide-resin linkage.

The following table outlines the potential impact of the this compound protecting group scheme on key SPPS efficiency parameters, assuming a hypothetical compatible resin and orthogonal strategy could be devised.

ParameterImpact of Z-Group (Nα-protection)Impact of Xan-Group (Asn Side-Chain)Overall Anticipated Effect on Efficiency
Coupling Efficiency The bulky Z-group may slightly decrease coupling rates, requiring more potent activating reagents or longer reaction times.The Xan group improves the solubility of the asparagine derivative and prevents side-chain dehydration, leading to a higher fidelity incorporation.Potentially high-fidelity coupling of the Asn residue, but overall cycle times might be longer.
Prevention of Aggregation The hydrophobic nature could either disrupt or promote aggregation depending on the peptide sequence.The bulky nature could disrupt inter-chain hydrogen bonding.The effect is difficult to predict and would be highly sequence-dependent.
Deprotection Efficiency Removal of the Z-group on a solid support is challenging and often requires harsh conditions (hydrogenolysis or strong acid), which can lead to incomplete deprotection or degradation of the peptide-resin.The Xan group is typically removed during the final cleavage step with strong acid (e.g., TFA), which is standard in many SPPS protocols. peptide.comThe Nα-deprotection step would be the main bottleneck, likely leading to lower overall yields and purity compared to standard Fmoc or Boc strategies.
Overall Yield and Purity The challenges associated with Z-group deprotection on a solid phase are likely to significantly lower the overall yield and purity of the final peptide.By preventing nitrile formation, the Xan group contributes positively to the purity of the final product.The difficulties in the repetitive cleavage of the Z-group would likely outweigh the benefits of the Xan group, making this a less efficient strategy for multi-step SPPS compared to established methods.

Conformational Analysis and Molecular Structure of Z Asn Xan Oh Derivatives

Influence of Protecting Groups on the Conformational Preferences of the Asparagine Residue

The conformational landscape of an amino acid residue is defined by the rotational freedom around its backbone (φ, ψ) and side-chain (χ) torsion angles. In Z-Asn(Xan)-OH, both the N-terminal and side-chain protecting groups impose significant steric and electronic constraints that modulate the inherent conformational preferences of the asparagine residue.

The asparagine residue itself shows a notable tendency to adopt conformations in regions of the Ramachandran plot that are typically less populated by other amino acids, such as the left-handed alpha-helical region. nih.gov This preference is partly attributed to stabilizing non-covalent interactions between the side-chain carbonyl group and the backbone carbonyl of the same or preceding residue. nih.gov

The N-terminal benzyloxycarbonyl (Z) group is a bulky aromatic moiety that restricts the rotational freedom of the N-Cα bond (φ angle). Its size and planar nature introduce steric hindrance that disfavors certain conformations, thereby narrowing the accessible conformational space for the peptide backbone.

The xanthyl (Xan) group is a large, rigid heterocyclic system attached to the side-chain amide nitrogen. Its primary chemical function is to protect the amide from dehydration and other side reactions during the activation of the carboxyl group for peptide bond formation. peptide.com The presence of the bulky Xan group significantly influences the side-chain conformation by limiting the rotation around the Cβ-Cγ (χ1) and Cγ-Nδ (χ2) bonds. This steric limitation can lock the side chain into a more defined orientation compared to unprotected asparagine. While the Xan group is often employed to enhance the solubility of asparagine derivatives, some reports suggest that its active intermediates can be prone to crystallization, which may complicate its use in automated synthesis. peptide.comgoogle.com

The combination of these two bulky protecting groups, Z and Xan, results in a derivative with a significantly more constrained conformational landscape than free asparagine. The steric bulk restricts the rotation of both the backbone and side-chain, leading to a more ordered and predictable structure.

Theoretical and Computational Modeling of this compound

Computational chemistry provides powerful tools for investigating the molecular structure and dynamics of complex molecules like this compound, offering insights that complement experimental data. unipa.it

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to perform detailed analyses of molecular geometry, electronic structure, and the relative energies of different conformers. nih.gov For a molecule like this compound, QM calculations can determine the most stable (lowest energy) three-dimensional structure by optimizing the positions of all atoms.

These studies can map the potential energy surface as a function of key dihedral angles (φ, ψ, χ1, χ2), identifying energy minima that correspond to stable conformations and the energy barriers that separate them. This information is critical for understanding the molecule's intrinsic structural preferences. For instance, calculations can quantify the energetic penalty associated with rotating the bulky Xan group, confirming its role in restricting side-chain movement.

Table 1: Representative Data from a Hypothetical Quantum Mechanical Analysis of this compound Conformers This table illustrates the type of data generated from QM studies, showing the relative energies of different side-chain (χ1) rotamers.

Conformer (based on χ1 angle)χ1 Dihedral Angle (°)Relative Energy (kcal/mol)Description
gauche (-)-600.00Most stable conformer, often stabilized by intramolecular interactions.
trans180+1.25Slightly higher in energy due to minor steric clashes.
gauche (+)+60+2.50Least stable conformer due to significant steric hindrance with the backbone.

While QM methods are excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the conformational dynamics of a molecule over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over a period of nanoseconds to microseconds. nih.govnih.gov

Table 2: Typical Dihedral Angle Preferences for Asparagine Residues from MD Simulations This table, based on general findings for Asn residues in simulations, indicates the likely conformational preferences for the this compound backbone.

Dihedral AngleTypical Range (°)Associated Secondary Structure
φ (Phi)-150 to -50β-sheet and α-helix regions
ψ (Psi)+120 to +180, -60 to -30β-sheet and α-helix regions
χ1 (Chi1)-80 to -40, 160 to 180Side-chain rotameric states

Spectroscopic Investigations for Elucidating Conformational Landscapes

Spectroscopic techniques are indispensable experimental methods for determining the three-dimensional structure and conformational properties of molecules in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. evitachem.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, which is highly sensitive to the molecule's conformation. researchgate.netmdpi.com

For this compound, the chemical shifts of protons and carbons in the backbone and side-chain are influenced by the electronic effects and spatial orientation of the Z and Xan protecting groups. The aromatic rings in these groups generate magnetic fields that can shift the resonance of nearby nuclei, providing clues about their relative proximity and orientation. For example, the α-proton and β-protons of the asparagine residue would likely exhibit chemical shifts significantly different from those in unprotected asparagine. hmdb.ca Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to identify protons that are close in space (less than 5 Å), providing direct evidence for specific conformations and defining the three-dimensional fold of the molecule. mdpi.com

Table 3: Comparison of Representative ¹H NMR Chemical Shifts (ppm) for L-Asparagine and Expected Shifts for this compound This table illustrates how protecting groups alter the chemical environment and resulting NMR signals. Values for this compound are hypothetical and based on expected effects of aromatic protecting groups.

ProtonL-Asparagine (in D₂O)Expected Range for this compound (in CDCl₃)Reason for Expected Shift
α-CH~3.94.2 - 4.6Influence of Z-group carbamate (B1207046) and deshielding effects.
β-CH₂~2.8 - 3.02.9 - 3.3Influence of side-chain Xan group and altered conformation.
Z-group (benzyl CH₂)N/A~5.1Characteristic shift for benzylic protons adjacent to an oxygen.
Z and Xan (aromatic CH)N/A7.0 - 8.0Typical region for protons on benzene (B151609) and xanthyl aromatic rings.

Key vibrational modes would include the stretching frequencies of the carbonyl groups (C=O) in the carboxylic acid, the Z-group carbamate, and the side-chain amide. The positions of these bands are sensitive to their local environment; for example, hydrogen bonding involving the carboxylic acid OH group would cause its stretching band to broaden and shift to a lower frequency. spectroscopyonline.com The spectra would also clearly show vibrations from the aromatic rings of the Z and Xan groups and the C-H bonds of the entire structure.

Table 4: Representative Vibrational Frequencies for Key Functional Groups in this compound This table presents typical wavenumber ranges for the main functional groups found in the molecule, as would be observed in an IR spectrum.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500 - 3300 (broad)
Amine (N-H)Stretching3200 - 3400
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Carboxylic Acid (C=O)Stretching1700 - 1725
Z-group Carbamate (C=O)Stretching1680 - 1700
Side-chain Amide (C=O)Stretching (Amide I)1640 - 1680
Aromatic C=CStretching1450 - 1600

Table of Mentioned Compounds

Abbreviation / Common NameFull Chemical Name
This compoundNα-Benzyloxycarbonyl-Nγ-xanthyl-L-asparagine
Asparagine(2S)-2-amino-3-carbamoylpropanoic acid
Fmoc-Asn(Xan)-OHNα-(9-Fluorenylmethoxycarbonyl)-Nγ-xanthyl-L-asparagine
Boc-Asn(Xan)-OHNα-(tert-Butoxycarbonyl)-Nγ-xanthyl-L-asparagine

Applications of Z Asn Xan Oh in Fundamental Biochemical and Enzymatic Research

Design and Synthesis of Peptidic Probes for Enzyme Activity Elucidation

The unique structural features of Z-Asn(Xan)-OH make it an important building block in the solid-phase peptide synthesis (SPPS) of probes designed to investigate the activity of various enzymes that interact with asparagine residues. The Z group provides stable protection of the N-terminus, while the bulky xanthyl group on the side chain prevents undesirable side reactions, such as dehydration to a nitrile, during peptide coupling steps.

Development of Substrate Analogues for Asparaginase Studies

L-asparaginase is a critical enzyme in the treatment of certain cancers, such as acute lymphoblastic leukemia, due to its ability to hydrolyze L-asparagine, thereby depleting the cancer cells of this essential amino acid. nih.govnih.gov To better understand the enzyme's substrate specificity and catalytic mechanism, researchers synthesize substrate analogues. This compound can be incorporated into peptide sequences to create probes that mimic the natural substrate. The presence of the Z and Xan protecting groups allows for the controlled synthesis of these peptides. While specific studies detailing the use of this compound for asparaginase are not prevalent in the literature, the principles of its use in peptide synthesis are directly applicable. For instance, a peptide containing this compound could be synthesized and then deprotected to yield a novel asparagine-containing substrate. The rate of hydrolysis of this synthetic substrate by asparaginase could then be compared to that of L-asparagine, providing insights into how the surrounding peptide sequence influences enzyme activity. Furthermore, modifications to the peptide backbone or the asparagine residue itself, facilitated by the use of protected precursors like this compound, can help map the active site of the enzyme. Research in this area has led to the development of asparaginase variants with improved therapeutic properties, such as reduced glutaminase activity and enhanced resistance to proteolytic degradation. researchgate.net

Probing Mechanisms of Asparagine Synthetase Activity

Asparagine synthetase (ASNS) is the enzyme responsible for the endogenous synthesis of asparagine from aspartate and glutamine. nih.gov Its activity is crucial for cells that are not dependent on an external supply of asparagine. Inhibitors of ASNS are of interest as potential therapeutic agents, particularly for cancers that have developed resistance to asparaginase. Peptidic probes synthesized using this compound can be designed to interact with the active site of ASNS. For example, a peptide containing a non-hydrolyzable asparagine analogue, synthesized using this compound as a starting material, could act as a competitive inhibitor of the enzyme. By systematically modifying the peptide sequence, researchers can investigate the structural requirements for substrate binding and inhibition. Such studies are crucial for the rational design of potent and selective ASNS inhibitors. While direct literature on the use of this compound for this purpose is scarce, the general utility of protected amino acids in creating enzyme inhibitors is a well-established strategy in medicinal chemistry.

Investigation of Other Asparagine-Modifying Enzymes (e.g., Antiplasmin-Cleaving Enzyme/Fibroblast Activation Protein)

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many cancers and at sites of inflammation and fibrosis. researchgate.netuantwerpen.benih.gov FAP has been shown to cleave peptides after a proline residue, and its substrates can include proteins of the extracellular matrix. researchgate.netgoogle.com The development of selective substrates for FAP is an active area of research for both diagnostic and therapeutic purposes. Peptidic probes containing potential FAP cleavage sites can be synthesized using this compound. For example, a fluorogenic peptide substrate could be designed where an asparagine residue is part of the recognition sequence. The cleavage of the peptide by FAP would result in a measurable signal, allowing for the quantification of enzyme activity. The use of this compound in the synthesis of such probes would ensure the correct sequence and prevent unwanted side reactions. By creating a library of peptides with varying sequences around the asparagine residue, the substrate specificity of FAP can be thoroughly investigated.

Utility in Exploring Protein Folding and Conformational Stability through Modified Peptides

The introduction of modified or protected amino acids into a peptide sequence can have a significant impact on its three-dimensional structure and stability. nih.gov The bulky xanthyl group of this compound can be used as a tool to probe the conformational space of a peptide. By incorporating this compound at specific positions within a peptide, researchers can study how a large, sterically demanding side chain influences the local secondary structure, such as alpha-helices or beta-sheets.

For example, the presence of the xanthyl group might disrupt a helical structure or, conversely, stabilize a turn conformation. nih.gov These effects can be monitored using techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR). The data obtained from such studies can provide valuable insights into the forces that govern protein folding and the determinants of conformational stability. While specific studies employing this compound for this purpose are not widely reported, the principle of using bulky protecting groups to study peptide and protein conformation is a known strategy.

Employment in Biomolecular Conjugation Strategies as a Synthetic Handle

The protecting groups on this compound can also be exploited as synthetic handles for biomolecular conjugation. nih.govnih.gov After the synthesis of a peptide, the Z and Xan groups can be selectively removed under different chemical conditions. This orthogonality allows for the site-specific attachment of other molecules, such as fluorescent dyes, biotin, or drug molecules.

For instance, the Z group is typically removed by hydrogenolysis, while the Xan group is acid-labile. A peptide could be synthesized with this compound, and then the Z group could be removed to expose the N-terminal amine for conjugation, while the asparagine side chain remains protected. Subsequently, the Xan group could be removed to allow for a different modification at the asparagine side chain. This level of control is essential for the construction of well-defined bioconjugates with specific properties and functions. The ability to create such precise molecular architectures is critical in the development of targeted therapeutics, diagnostic agents, and tools for cell biology research. mdpi.com

Development of Research Tools for In Vitro Studies of Amino Acid Metabolism and Protein Biosynthesis Pathways

This compound can be used to synthesize peptides that serve as tools for studying amino acid metabolism and protein biosynthesis. nih.govwikipedia.org For example, peptides containing isotopically labeled asparagine, derived from a labeled this compound precursor, can be used to trace the metabolic fate of asparagine in cellular extracts or in vitro reconstituted systems. By following the incorporation of the isotope into other molecules, researchers can map out metabolic pathways and identify key enzymes involved.

Furthermore, peptides containing this compound can be used to study the fidelity of protein synthesis. By introducing this modified amino acid into a translation system, it is possible to investigate whether the ribosome can incorporate it into a growing polypeptide chain. Such experiments can provide insights into the tolerance of the translational machinery to non-natural amino acids and can inform efforts to expand the genetic code.

Table 1: Properties of Protecting Groups in this compound

Protecting Group Abbreviation Chemical Name Point of Attachment Key Features
Z Z Benzyloxycarbonyl α-amino group Stable to mild acids and bases; removed by hydrogenolysis.
Xanthyl Xan 9H-Xanthen-9-yl Side-chain amide of Asn Bulky group that prevents side-chain dehydration; acid-labile.

Table 2: Potential Research Applications of Peptides Synthesized with this compound

Research Area Application Example of Peptidic Probe Information Gained
Enzymology Substrate Specificity Studies Fluorogenic peptide with a potential cleavage site Enzyme kinetics, substrate preferences, inhibitor design.
Protein Folding Conformational Stability Analysis Peptide with this compound at a key position Impact of bulky side chains on secondary structure and stability.
Bioconjugation Site-Specific Labeling Peptide with orthogonal protecting groups Creation of well-defined bioconjugates for imaging or drug delivery.
Metabolism Pathway Tracing Peptide with isotopically labeled Asn Mapping of metabolic pathways and enzyme identification.

Advanced Analytical Methodologies for this compound and Derived Peptides

The synthesis of peptides, particularly those incorporating modified amino acids like N-alpha-benzyloxycarbonyl-N-beta-xanthydryl-L-asparagine (this compound), necessitates rigorous analytical control at various stages. Advanced analytical techniques are paramount for monitoring the integrity of protecting groups, optimizing reaction conditions, and ensuring the purity and identity of the final peptide products. This section details key methodologies employed for the in situ spectroscopic monitoring of protecting group chemistry and quantitative analytical approaches for reaction optimization.

Advanced Analytical Methodologies for Z Asn Xan Oh and Derived Peptides

In Situ Spectroscopic Monitoring of Protecting Group Chemistry

In situ spectroscopic monitoring allows for real-time observation of chemical reactions, providing immediate feedback on reaction progress, the status of protecting groups, and the formation of intermediates or byproducts. This capability is crucial for understanding reaction kinetics and for optimizing process parameters dynamically.

Benzyloxycarbonyl (Z/Cbz) Group Monitoring The benzyloxycarbonyl (Z or Cbz) group is a common N-terminal protecting group in peptide synthesis, typically removed via catalytic hydrogenolysis or strong acidic conditions nih.govacs.org. Spectroscopic techniques can effectively monitor the cleavage of the Z group by detecting the disappearance of characteristic signals associated with the protecting group.

Proton Nuclear Magnetic Resonance (¹H NMR): This technique is highly effective for monitoring the Z group deprotection. The methylene (B1212753) protons (CH₂) of the benzylic ester in the Z group typically appear as a distinct signal around 5.1 ppm sigmaaldrich.com. Upon successful deprotection, this signal diminishes and eventually disappears, while new signals corresponding to the free amine and benzyl (B1604629) alcohol (a byproduct of hydrogenolysis) emerge. The aromatic protons of the phenyl ring in the Z group also serve as indicators.

Infrared (IR) Spectroscopy: IR spectroscopy can monitor changes in functional group vibrations. The carbonyl stretching frequency of the carbamate (B1207046) in the Z group can be tracked. As the Z group is cleaved, characteristic changes in the IR spectrum, such as the disappearance of the carbamate carbonyl stretch and the appearance of new bands related to the free amine, can be observed acs.orgresearchgate.net.

Xanthydryl (Xan) Group Monitoring The xanthydryl (Xan) group is employed to protect the amide side chain of asparagine and glutamine ug.edu.pl. This protecting group is generally labile under acidic conditions, often being removed concurrently with other acid-labile groups during cleavage steps.

Proton Nuclear Magnetic Resonance (¹H NMR): The xanthydryl group possesses characteristic proton signals. The methine proton (CH) attached to the xanthyl moiety typically resonates in the region of 5.8-6.0 ppm ug.edu.pl. The aromatic protons of the xanthyl ring also contribute to the ¹H NMR spectrum. Monitoring the disappearance of these signals, particularly the methine proton, can indicate the progress of Xan deprotection, provided the reaction conditions are compatible with NMR analysis.

Illustrative Data for Spectroscopic Monitoring:

The following table provides hypothetical ¹H NMR chemical shifts to illustrate how spectroscopic monitoring can track the deprotection of this compound.

Table 1: Illustrative ¹H NMR Chemical Shifts (ppm) for this compound and Deprotection Intermediates

SpeciesZ-CH₂ (Cbz)Xan-CHAsn β-CH₂Asn α-CHAsn α-NH
This compound ~5.1~5.8-6.0~2.8-3.0~4.5-4.7~7.2-7.5
H-Asn(Xan)-OH N/A~5.8-6.0~2.8-3.0~4.5-4.7~7.2-7.5
Z-Asn-OH ~5.1N/A~2.8-3.0~4.5-4.7~7.2-7.5
H-Asn-OH N/AN/A~2.8-3.0~4.5-4.7~7.2-7.5

Note: Chemical shifts are approximate and illustrative, based on typical values for these functional groups.

The advantage of in situ monitoring lies in its ability to provide real-time data, allowing for immediate adjustments to reaction parameters such as temperature, reaction time, or reagent concentration, thereby enhancing process control and efficiency acs.orgrsc.org.

Quantitative Analytical Approaches for Reaction Optimization

Quantitative analytical methods are essential for determining the yield, purity, and concentration of reactants, intermediates, and products. These data are critical for optimizing reaction conditions, troubleshooting synthesis issues, and ensuring the quality of the final peptide.

High-Performance Liquid Chromatography (HPLC) HPLC, particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for analyzing peptides and amino acid derivatives. It excels at separating complex mixtures, quantifying components, and assessing purity mtoz-biolabs.comgyrosproteintechnologies.combiocat.comresearchgate.net.

Reaction Monitoring: HPLC can be used to track the disappearance of starting materials (e.g., this compound) and the appearance of the desired product (e.g., H-Asn(Xan)-OH) over time. By analyzing aliquots taken at different time points, the rate of reaction and the point of completion can be determined.

Purity Assessment: HPLC provides a quantitative measure of the purity of a sample by separating the target compound from impurities, unreacted starting materials, and byproducts. The relative peak areas, typically detected by UV absorbance, are used to calculate the percentage purity gyrosproteintechnologies.combiocat.com.

Optimization: By systematically varying reaction parameters (e.g., reagent stoichiometry, temperature, solvent, reaction time) and analyzing the resulting product mixtures via HPLC, optimal conditions that maximize yield and purity can be identified researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry mtoz-biolabs.comgyrosproteintechnologies.comnih.govacs.org. This hyphenated technique is invaluable for confirming the identity and quantifying low-abundance species.

Identification: MS provides the mass-to-charge ratio (m/z) of eluting compounds, allowing for the definitive identification of intermediates and byproducts based on their expected molecular weights. Tandem MS (MS/MS) can further elucidate the structure of unknown compounds through fragmentation patterns.

Quantification: Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) offer highly sensitive and selective quantification of specific analytes, even in complex matrices nih.govspringernature.comresearchgate.netmdpi.com. This is particularly useful for tracking low-level impurities or reaction intermediates.

Process Understanding: LC-MS/MS can reveal the presence of unexpected side reactions or degradation pathways, providing critical insights for process optimization.

Illustrative Data for Quantitative Analysis:

The following tables present hypothetical data for HPLC and LC-MS analysis during the deprotection of the Z group from this compound.

Table 2: Illustrative HPLC Analysis of Z-Group Deprotection

ConditionSpeciesRetention Time (min)Peak Area (%)Purity (%)
Optimized (e.g., Hydrogenolysis) This compound~5.5~10~95
H-Asn(Xan)-OH~3.0~90~98
Sub-optimal (e.g., Incomplete Reaction) This compound~5.5~25~85
H-Asn(Xan)-OH~3.0~75~92

Table 3: Illustrative LC-MS Data for Z-Group Deprotection

SpeciesExpected m/z ([M+H]⁺)Observed m/z ([M+H]⁺)
This compound ~447.1~447.1
H-Asn(Xan)-OH ~345.1~345.1
Benzyl Alcohol ~93.1~93.1

Note: Values are illustrative. The exact m/z values depend on the ionization mode (e.g., positive or negative) and the specific mass spectrometer used.

Quantitative NMR (qNMR) While not always performed in situ, quantitative NMR (qNMR) can also serve as a powerful tool for reaction optimization. By using an internal standard with a known concentration, qNMR can accurately determine the absolute concentration of specific components in a reaction mixture, providing precise yield calculations biocat.com.

The integration of these advanced analytical methodologies—in situ spectroscopy for real-time process understanding and quantitative techniques like HPLC and LC-MS/MS for precise measurement and optimization—is fundamental to the successful synthesis and characterization of this compound and its derived peptides.

Q & A

Basic Research Questions

Q. What are the key structural features of Z-Asn(Xan)-OH that influence its role in peptide synthesis?

  • Answer : this compound contains a benzyloxycarbonyl (Z) group at the α-amino position and a xanthyl (Xan) group protecting the side-chain amide. The Z group enhances stability against nucleophilic side reactions during coupling, while the Xan group prevents undesired interactions during solid-phase peptide synthesis (SPPS). The steric bulk of Xan reduces racemization but requires specific deprotection conditions (e.g., hydrogen chloride in methanol/water under hydrogenation) .

Table 1: Structural and Functional Properties

Protecting GroupPositionRole in SynthesisDeprotection Method
Zα-aminoStabilizes amino groupCatalytic hydrogenation
XanSide-chain amidePrevents side reactionsHCl/MeOH or TFA treatment

Q. What methodologies are recommended for synthesizing this compound, and how do reaction conditions affect yield?

  • Answer : Synthesis involves acid-catalyzed introduction of the Xan group to Z-protected asparagine. Key steps:

Protection : React Z-Asn-OH with 9-xanthenol under acidic conditions (e.g., HCl in dichloromethane).

Purification : Use column chromatography to isolate the product (yield: 70-85%).

Deprotection : Employ hydrogenation (10% Pd/C in methanol/water) to remove the Z group.
Yield optimization requires precise control of reaction time and temperature to minimize side products like diketopiperazines .

Q. How can researchers confirm the purity and identity of this compound during synthesis?

  • Answer : Use orthogonal analytical methods:

  • HPLC : Monitor purity with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA).
  • NMR : Confirm structure via characteristic shifts (e.g., Xan aromatic protons at δ 6.8–7.2 ppm in DMSO-d6) .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]⁺: 534.56 m/z) .

Advanced Research Questions

Q. How do stability and solubility of this compound compare with Trt- or Fmoc-protected Asn derivatives under varying pH conditions?

  • Answer :

  • Stability : Xan demonstrates superior acid stability compared to Trt but is less stable than Fmoc under basic conditions.

  • Solubility : Xan enhances solubility in polar aprotic solvents (e.g., DMF) due to its aromatic structure, whereas Trt derivatives require dichloromethane.

  • Experimental Design : Conduct kinetic studies by incubating derivatives in buffers (pH 1–10) and monitoring degradation via HPLC .

    Table 2: Comparative Stability of Asn Derivatives

    Protecting GroupAcid Stability (1M HCl)Base Stability (0.1M NaOH)Preferred Solvent
    XanHigh (>24 hrs)Moderate (<6 hrs)DMF, DMSO
    TrtModerate (12 hrs)Low (<1 hr)DCM

Q. What strategies resolve contradictions in reported NMR data for this compound across studies?

  • Answer : Discrepancies often arise from solvent effects or calibration differences. Recommendations:

Standardize Conditions : Use deuterated DMSO-d6 at 25°C and 10 mM concentration.

Cross-Validate : Compare with LC-MS data to confirm retention times and fragmentation patterns.

Reproduce Protocols : Follow literature methods exactly, noting deviations (e.g., 500 MHz vs. 300 MHz instruments) .

Q. How can researchers optimize coupling efficiency of this compound in SPPS when synthesizing aggregation-prone peptides?

  • Answer :

  • Coupling Additives : Use HOBt/DIC or OxymaPure to reduce racemization.
  • Solvent Optimization : Increase DMF/DCM ratio (4:1) to improve solubility.
  • Microwave Assistance : Apply 30-second microwave pulses at 50°C to enhance kinetics.
    Monitor efficiency via Kaiser test or MALDI-TOF MS after each cycle .

Q. What experimental approaches validate the compatibility of this compound with orthogonal protection strategies?

  • Answer :

Stepwise Deprotection : Test sequential removal of Z (hydrogenolysis) and Xan (TFA) groups while monitoring by FTIR or LC-MS.

Compatibility Screening : Expose the compound to common reagents (e.g., piperidine for Fmoc, TFA for Boc) and assess stability.

Model Peptide Synthesis : Incorporate this compound into a test peptide (e.g., Asn-Gly-Ala) and analyze purity post-deprotection .

Methodological Guidelines

  • Data Contradiction Analysis : Always replicate conflicting studies under identical conditions and document variables (e.g., solvent, instrument calibration).
  • Advanced Characterization : Combine NMR, X-ray crystallography, and computational modeling (DFT) to resolve structural ambiguities .
  • Ethical Reporting : Disclose all raw data (e.g., chromatograms, spectra) in supplementary materials to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.